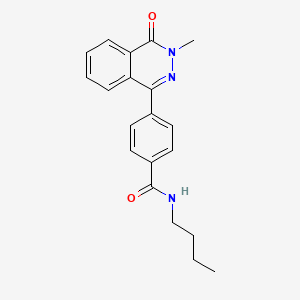
N-butyl-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure, which is further substituted with a butyl group and a phthalazinone moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the phthalazinone intermediate, which is then coupled with a benzoyl chloride derivative under specific reaction conditions
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using high-yielding reaction conditions and efficient purification techniques. The use of catalysts and automated reaction systems can further enhance the production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-butyl-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-butyl-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide: shares structural similarities with other benzamide derivatives and phthalazinone compounds.
4-benzyl-2H-phthalazin-1-ones: These compounds also contain the phthalazinone moiety and exhibit similar chemical properties.
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the presence of both the butyl group and the phthalazinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-butyl-4-(3-methyl-4-oxophthalazin-1-yl)benzamide |
InChI |
InChI=1S/C20H21N3O2/c1-3-4-13-21-19(24)15-11-9-14(10-12-15)18-16-7-5-6-8-17(16)20(25)23(2)22-18/h5-12H,3-4,13H2,1-2H3,(H,21,24) |
InChI Key |
SWOULYZGKHOEMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11572012.png)
![5-(4-Chlorophenyl)-9-(pyrrolidin-1-yl)benzimidazo[2,1-a]phthalazine](/img/structure/B11572030.png)
![N-(tert-butyl)-2-(2-chloro-4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B11572033.png)
![4-(2,4-dimethoxyphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine](/img/structure/B11572046.png)
![4-(1,3-Benzodioxol-5-yl)-1-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenoxy)azetidin-2-one](/img/structure/B11572048.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11572052.png)
![8-propan-2-yl-13-pyrrolidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11572059.png)
![N-(4-methoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11572060.png)
![N-cyclohexyl-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11572063.png)
![methyl 2-[6,7-dimethyl-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11572068.png)
![6-(Benzylsulfanyl)-8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B11572074.png)
![2-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B11572081.png)
![5-(2-Bromophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11572087.png)
![3-Nitro-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]amino}benzoic acid](/img/structure/B11572099.png)
